molecular formula C27H20N4S2 B14460342 4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline CAS No. 71609-28-4

4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline

Cat. No.: B14460342
CAS No.: 71609-28-4
M. Wt: 464.6 g/mol
InChI Key: XKCXCHQSIWLYDO-UHFFFAOYSA-N
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Description

4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The structure of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline consists of two benzothiazole rings connected by a methylene bridge, with aniline groups attached to each benzothiazole ring.

Preparation Methods

The synthesis of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline typically involves the reaction of 2-aminobenzothiazole with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge that links the two benzothiazole rings. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the formation of the desired product .

Chemical Reactions Analysis

4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the benzothiazole rings.

Scientific Research Applications

4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor in donor-acceptor polymers, facilitating charge transport and improving device performance. In medicinal chemistry, the compound’s biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline can be compared with other benzothiazole derivatives, such as:

The uniqueness of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline lies in its specific structural features, which confer distinct electronic and biological properties, making it a valuable compound for diverse scientific research applications.

Properties

CAS No.

71609-28-4

Molecular Formula

C27H20N4S2

Molecular Weight

464.6 g/mol

IUPAC Name

4-[6-[[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]methyl]-1,3-benzothiazol-2-yl]aniline

InChI

InChI=1S/C27H20N4S2/c28-20-7-3-18(4-8-20)26-30-22-11-1-16(14-24(22)32-26)13-17-2-12-23-25(15-17)33-27(31-23)19-5-9-21(29)10-6-19/h1-12,14-15H,13,28-29H2

InChI Key

XKCXCHQSIWLYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)N)N

Origin of Product

United States

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